(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a chiral compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfinamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methyl-2-propanesulfinamide with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The imine group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A compound with a similar thiophene ring structure but different functional groups.
Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the sulfinamide group.
2-[(thiophen-2-yl)methylidene]propanedinitrile: Contains a thiophene ring and a similar imine group but different substituents.
Uniqueness
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is unique due to its combination of a chiral sulfinamide group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NOS2 |
---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
(R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m1/s1 |
InChI Key |
YYSVBNDDIUTFLR-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=CS1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.